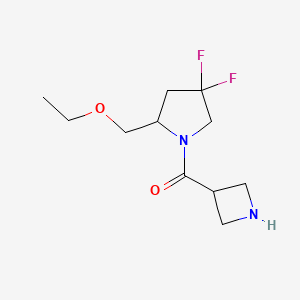
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H18F2N2O2 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Enantiopure derivatives related to Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone have been utilized in catalytic asymmetric synthesis. One study highlighted the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the potential of azetidinone derivatives as chiral catalysts in organic synthesis (Wang et al., 2008).
Chemical Synthesis and Transformation
Research on azetidinones also includes their synthesis and transformation into other valuable chemical entities. For example, novel 3-oxopiperidin-2-ones were synthesized from methyl 2-alkoxy-5-amino-2-pentenoates through ring transformation of azetidin-2-ones, demonstrating a versatile approach to creating piperidine derivatives from azetidinone precursors (Dejaegher et al., 2008).
Ligand Development for Metal Complexes
Azetidinones have been explored as precursors for the development of pincer ligands in coordination chemistry. A study involving 2-azetidinones led to the creation of CC'N-osmium complexes, showcasing the application of these compounds in preparing ligands for transition metal complexes with potential catalytic and material science applications (Casarrubios et al., 2015).
Synthesis of Bioactive Molecules
The design and synthesis of azetidinone derivatives have been targeted for their potential bioactivity. One investigation synthesized substituted azetidinones derived from the dimer of Apremilast, indicating the role of these structures in medicinal chemistry for developing new therapeutic agents (Jagannadham et al., 2019).
Antimicrobial and Antitubercular Activity
Azetidinone derivatives have been evaluated for antimicrobial and antitubercular activities, demonstrating their potential as pharmaceutical agents. A study synthesized pyrimidine-azetidinone analogues and assessed their antioxidant, antimicrobial, and antitubercular activities, highlighting the therapeutic potential of azetidinone derivatives (Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-2-17-6-9-3-11(12,13)7-15(9)10(16)8-4-14-5-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKNBFTSPMSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


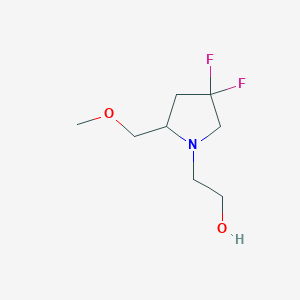
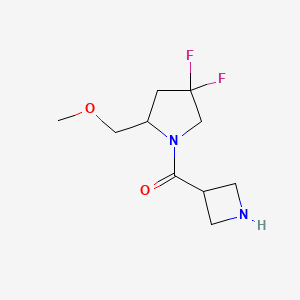

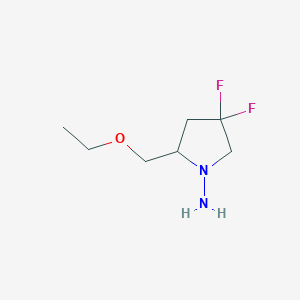
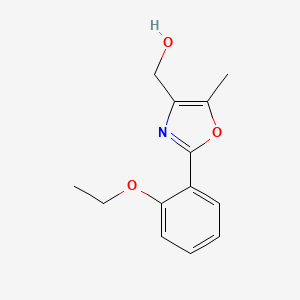
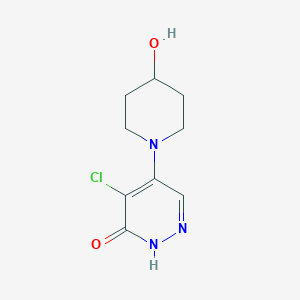
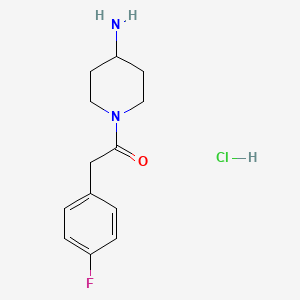
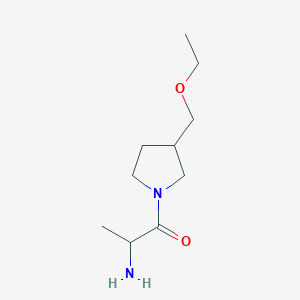

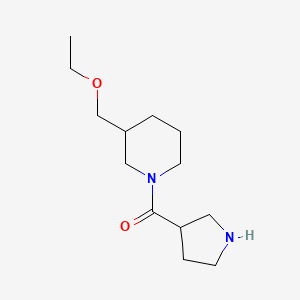
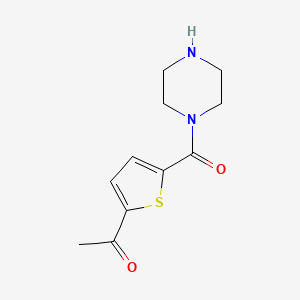
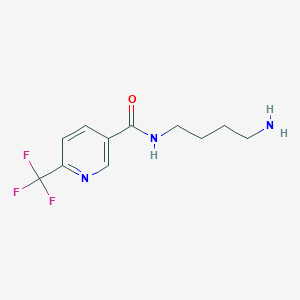
![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)

